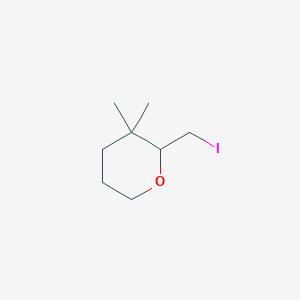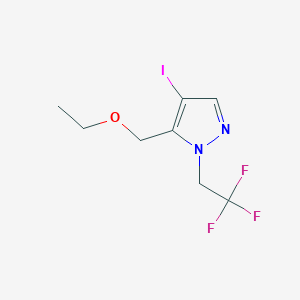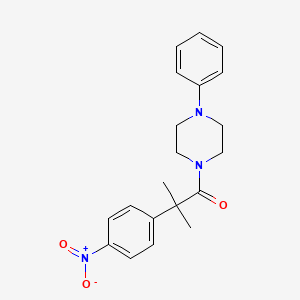
2-(Iodomethyl)-3,3-dimethyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(Iodomethyl)-3,3-dimethyloxane” has been discussed in various studies. For instance, the oxidation of iodomethyl groups has been used to construct aldehydes and ketones . The classical approaches under observation include Sommelet oxidation, Kröhnke oxidation, sodium periodate-mediated oxidative protocol, manganese dioxide-based oxidative approach, Kornblum oxidation, and Hass–Bender oxidation .Chemical Reactions Analysis
The oxidation of iodomethyl groups is a common reaction in the synthesis of aldehydes and ketones . Other reactions involving iodomethyl compounds include the Simmons-Smith reaction, which forms a cyclopropane from an alkene or alkyne in the presence of an organozinc reagent .Applications De Recherche Scientifique
Recyclable Hypervalent Iodine Reagents :
- 2-Iodylpyridine derivatives, prepared by oxidizing 2-iodopyridines with 3,3-dimethyldioxirane, exhibit moderate solubility in organic solvents and can be used as recyclable reagents for oxidation processes. The reduced form of these reagents can be effectively separated and recovered, indicating their potential for sustainable applications in chemical synthesis (Yoshimura et al., 2011).
Enzymatic Synthesis of Optically Active Tertiary Alcohols :
- Compounds like 2-(iodomethyl)-4-phenyl-3-butyne-1,2-diol and others have been resolved with high enantioselectivity using lipases. These compounds serve as versatile building blocks in the synthesis of chiral diols, which have applications in pharmaceutical and natural product synthesis (Chen & Fang, 1997).
Quantum-Chemical Study of Reactions :
- A quantum-chemical study explored the reaction mechanism of 2-mercaptobenzothiazole with (iodomethyl)(dimethyl)phenylsilane, revealing the thermodynamic and kinetic characteristics of the cyclization process. This study contributes to understanding the molecular behavior in chemical reactions (Shagun et al., 2019).
Radical Cascade Reactions in Organic Synthesis :
- Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, as a homoallyl radical precursor, is used in radical cascade reactions with 1,4-dienes and 1,4-enynes. This method facilitates the synthesis of functionalized bicyclo[3.3.0]octane derivatives (Kitagawa et al., 2002).
Cycloaddition Reactions :
- Radical iodine atom transfer [3 + 2] cycloaddition using compounds like dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate results in functionalized cyclopentane derivatives. This approach provides a novel pathway in the synthesis of complex organic molecules (Kitagawa et al., 2002).
Synthesis and Structure of Organotellurium Heterocycles :
- The synthesis of 1,3-dihydrotellurolo[3,4-b]quinoxaline and its derivatives has been explored. These compounds, particularly in their interactions with other chemicals like quinoxaline, offer insights into the synthesis and properties of novel organotellurium heterocycles (Singh et al., 1984).
Safety and Hazards
Orientations Futures
While specific future directions for “2-(Iodomethyl)-3,3-dimethyloxane” are not mentioned in the literature, research in the field of adamantane-based structures and self-assembled supramolecular systems, which are similar in structure, is encouraged . These structures have promising applications in the field of targeted drug delivery and surface recognition .
Mécanisme D'action
Target of Action
The primary target of 2-(Iodomethyl)-3,3-dimethyloxane is the double bond in alkenes or cycloalkenes . This compound acts as a carbenoid, a reagent that behaves as if it were a carbene .
Mode of Action
The compound 2-(Iodomethyl)-3,3-dimethyloxane interacts with its targets through a process known as the Simmons-Smith reaction . In this reaction, the carbenoid - ICH2ZnI, which is formed in situ via the mixing of Zn-Cu with CH2I2, transfers a CH2 group to the double bond of an alkene or cycloalkene, creating a cyclopropane . This reaction behaves as if a carbene were an intermediate, thus retaining stereochemistry .
Biochemical Pathways
The Simmons-Smith reaction involving 2-(Iodomethyl)-3,3-dimethyloxane leads to the formation of cyclopropane structures . Cyclopropanes are present in numerous biological compounds and their highly strained nature makes them very reactive and interesting synthetic targets . The formation of cyclopropane structures can affect various biochemical pathways, particularly those involving alkenes or cycloalkenes .
Pharmacokinetics
Like other small molecules, its absorption, distribution, metabolism, and excretion (adme) properties would likely impact its bioavailability . Factors such as the compound’s solubility, stability, and interactions with biological membranes could influence its absorption and distribution. Its metabolism could be affected by various enzymes, and its excretion would depend on its chemical properties and interactions with excretory systems .
Result of Action
The primary result of the action of 2-(Iodomethyl)-3,3-dimethyloxane is the formation of cyclopropane structures from alkenes or cycloalkenes . This can lead to significant changes in the molecular and cellular environment, given the reactivity of cyclopropane structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Iodomethyl)-3,3-dimethyloxane. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and efficiency of the Simmons-Smith reaction . Additionally, the compound’s stability could be influenced by factors such as light, heat, and moisture .
Propriétés
IUPAC Name |
2-(iodomethyl)-3,3-dimethyloxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO/c1-8(2)4-3-5-10-7(8)6-9/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUAJCBALZRXOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1CI)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Iodomethyl)-3,3-dimethyloxane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2400434.png)
![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone](/img/structure/B2400435.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2400438.png)

![7-ethyl-3-methyl-8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2400442.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2400444.png)

![1,3-Dimethyl-7-[(4-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2400448.png)
![Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2400450.png)
![5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2400451.png)

![6-Chloro-2-(4-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2400453.png)